molecular formula C12H13BrO2 B13615774 1-(4-Bromo-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid

1-(4-Bromo-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B13615774
M. Wt: 269.13 g/mol
InChI Key: ZVJDGDPCPBLMOM-UHFFFAOYSA-N
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Description

1-(4-Bromo-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopropane ring attached to a carboxylic acid group and a brominated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as 4-bromo-3,5-dimethylbenzyl chloride, followed by carboxylation. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogenated product.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce the corresponding cyclopropane derivatives.

Scientific Research Applications

1-(4-Bromo-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Bromo-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and cyclopropane ring play crucial roles in binding to these targets, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

    1-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and applications.

    4-Bromo-3,5-dimethylphenylacetic acid: Similar aromatic structure but with an acetic acid group instead of a cyclopropane ring.

Uniqueness: 1-(4-Bromo-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a brominated aromatic ring and a cyclopropane ring, which confer distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

1-(4-bromo-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H13BrO2/c1-7-5-9(6-8(2)10(7)13)12(3-4-12)11(14)15/h5-6H,3-4H2,1-2H3,(H,14,15)

InChI Key

ZVJDGDPCPBLMOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C2(CC2)C(=O)O

Origin of Product

United States

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